molecular formula C16H14BrN5O2S B3495546 N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Cat. No.: B3495546
M. Wt: 420.3 g/mol
InChI Key: JPMJWNYWAIZSBF-UHFFFAOYSA-N
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Description

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a structurally complex organic compound featuring multiple pharmacologically relevant functional groups. Its core structure includes:

  • 5-Bromoindole moiety: The brominated indole scaffold is critical for electronic and steric modulation, often enhancing binding affinity to biological targets such as kinases or receptors .
  • Pyrimidinylsulfanyl group: The 4,6-dimethylpyrimidine ring linked via a sulfanyl (-S-) group contributes to π-π stacking interactions and metabolic stability, a feature observed in kinase inhibitors and antimicrobial agents .
  • Acetohydrazide linkage: The hydrazide functional group facilitates hydrogen bonding and chelation, common in compounds targeting metalloenzymes or DNA .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2S/c1-8-5-9(2)19-16(18-8)25-7-13(23)21-22-14-11-6-10(17)3-4-12(11)20-15(14)24/h3-6,20,24H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJWNYWAIZSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Structural Features

The compound features a brominated indole core linked to a pyrimidine moiety via a hydrazone bond. This configuration is crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole-based hydrazone compound inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biological Research

Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes such as kinases and proteases, which are often implicated in disease processes. The bromine atom in the structure may enhance binding affinity to target enzymes due to its electronegativity and steric properties.

Case Study: Enzyme Activity Modulation
In vitro studies showed that an analog of this compound effectively inhibited the activity of protein kinase B (AKT), leading to reduced cell migration and invasion in metastatic cancer cells.

Materials Science

Synthesis of Novel Materials
this compound can serve as a precursor for synthesizing novel materials with unique electronic or optical properties. Its ability to form coordination complexes makes it suitable for applications in organic electronics and photonics .

Drug Development

The compound's structural features allow it to serve as a scaffold for developing new drugs targeting various diseases. Its derivatives are being explored for their potential use in treating conditions such as inflammation and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication, protein synthesis, and cell signaling .

Comparison with Similar Compounds

Key Observations:

Bromine Substitution: The 5-bromoindole group in the target compound enhances electrophilicity and target binding compared to non-brominated analogs (e.g., compound from ) .

Pyrimidine vs. Triazole : Replacing triazole (in ) with pyrimidine likely improves metabolic stability due to reduced oxidative susceptibility, as seen in pyrimidine-containing drugs .

Sulfanyl Linkage : The -S- group in the target compound and analogs (e.g., ) enhances solubility and redox activity, critical for interacting with cysteine residues in enzymes .

Pharmacological and Physicochemical Properties

Bioactivity

  • Antimicrobial Potential: The pyrimidinylsulfanyl group in the target compound shares structural motifs with sulfa drugs, suggesting possible inhibition of dihydropteroate synthase (DHPS) in bacteria .
  • Kinase Inhibition : Bromoindole derivatives (e.g., ) often target ATP-binding pockets in kinases; the pyrimidine ring may mimic adenine interactions, as observed in imatinib-like inhibitors .

Solubility and Bioavailability

  • The acetohydrazide moiety may confer pH-dependent solubility, a trait exploited in prodrug design .

Biological Activity

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H20BrN5O2SC_{19}H_{20}BrN_{5}O_{2S} with a molecular weight of approximately 440.259 g/mol. The structure features an indole moiety, which is known for its biological significance, particularly in drug design.

Structural Formula

N 3E 5 Bromo 2 oxo 1 2 dihydro 3H indol 3 ylidene 2 4 6 dimethyl 2 pyrimidinyl sulfanyl acetohydrazide\text{N 3E 5 Bromo 2 oxo 1 2 dihydro 3H indol 3 ylidene 2 4 6 dimethyl 2 pyrimidinyl sulfanyl acetohydrazide}

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (µM)Mechanism of Action
N'-[(3E)-5-Bromo...]MV4-11 (leukemia)0.3MEK1/2 inhibition
N'-[(3E)-5-Bromo...]MOLM13 (leukemia)1.2MEK1/2 inhibition

These results indicate that the compound inhibits cell proliferation through the down-regulation of ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Antiviral Activity

The compound has also been studied for its antiviral properties. Research indicates that derivatives of indole-based compounds exhibit activity against HIV and other viral infections.

Case Study: Anti-HIV Activity

In a study evaluating the anti-HIV activity of related indole derivatives, it was found that certain structural modifications enhanced potency against HIV replication. The mechanism involved interference with viral entry and replication processes .

Enzyme Inhibition

N'-[(3E)-5-Bromo...] has been screened for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation.

Table: Enzyme Inhibition Profile

Enzyme TargetIC50 (µM)Type of Inhibition
Alkaline Phosphatase0.5Competitive
Ecto-nucleotidase0.7Non-competitive

These findings suggest that the compound may serve as a lead for the development of new therapeutic agents targeting these enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring and pyrimidine moiety can significantly influence potency and selectivity.

Key Findings in SAR Studies

  • Bromination at position 5 enhances anticancer activity.
  • Sulfur substitution increases enzyme inhibition efficacy.
  • Dimethylation at the pyrimidine enhances bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation of substituted indole precursors with sulfanyl-pyrimidine acetohydrazide derivatives. For example, analogous procedures (e.g., ) use reflux conditions (e.g., 120°C for 5 hours in glacial acetic acid) to form hydrazide linkages. Optimization can employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and stoichiometric ratios .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC (e.g., ). Recrystallization from aqueous ethanol is common for purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Key Peaks :

  • ¹H NMR : Look for characteristic signals:
  • Indole NH proton at δ ~10-12 ppm.
  • Pyrimidine methyl groups at δ ~2.5 ppm (split into two singlets for 4,6-dimethyl substitution).
  • Sulfanyl (S–C) protons at δ ~3.5-4.5 ppm .
  • IR : Confirm carbonyl (C=O) stretches at ~1650-1750 cm⁻¹ and N–H bending at ~1500-1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?

  • Approach :

  • Use orthogonal assays (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) to isolate mechanisms.
  • Perform dose-response curves to distinguish selective toxicity from nonspecific effects.
  • Validate target engagement via molecular docking or SPR to identify binding partners (e.g., kinase inhibition potential due to pyrimidine moiety) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodology :

  • Synthesize analogs with substitutions on the indole (e.g., replacing bromine with other halogens) or pyrimidine (e.g., altering methyl groups to ethyl or methoxy).
  • Assess changes in solubility (via logP measurements) and potency (IC₅₀ values in target assays).
  • Use QSAR models to predict ADMET properties .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

  • Findings : Hydrazide derivatives are prone to hydrolysis under humid conditions.
  • Solutions :

  • Store under inert atmosphere (N₂/Ar) at –20°C.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Q. How do computational methods (e.g., DFT, molecular dynamics) support mechanistic studies of this compound?

  • Applications :

  • DFT calculates electron density maps to predict reactive sites (e.g., indole C-3 for electrophilic substitution).
  • Molecular dynamics simulate binding to biological targets (e.g., DNA topoisomerases or kinases) to guide mutagenesis studies .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies between in vitro and in silico bioactivity predictions?

  • Troubleshooting Steps :

Verify compound purity (>95% via HPLC; ).

Re-examine assay conditions (e.g., buffer pH, serum protein interference).

Cross-validate with alternative computational tools (e.g., AutoDock vs. Schrödinger) .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in high-throughput screening?

  • Tools :

  • Nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to reduce dimensionality in omics datasets .

Advanced Synthesis & Scale-Up

Q. What are the critical bottlenecks in scaling up synthesis from milligram to gram quantities?

  • Challenges :

  • Exothermic reactions during condensation steps require precise temperature control.
  • Low solubility of intermediates in polar solvents (e.g., ethanol/water mixtures).
    • Solutions :
  • Use flow chemistry (e.g., ) for safer heat management.
  • Optimize solvent systems (e.g., DMF/THF) via Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.